Methyl 3-hydroxypicolinate
Overview
Description
Methyl 3-hydroxypicolinate, also known as MHP, is a heterocyclic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for Methyl 3-hydroxypicolinate is methyl 3-hydroxy-2-pyridinecarboxylate . The InChI code is 1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
Methyl 3-hydroxypicolinate is a solid at room temperature . It has a molecular weight of 153.14 . The compound’s InChI code is 1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 .Scientific Research Applications
Pharmacology
Methyl 3-hydroxypicolinate: is explored in pharmacology for its potential as a building block in drug design and synthesis. Its structure is conducive to modifications that can lead to the development of new pharmacologically active compounds. The compound’s physicochemical properties, such as high GI absorption and solubility, make it a candidate for further investigation in the creation of drugs with improved bioavailability .
Agriculture
In agriculture, Methyl 3-hydroxypicolinate has been studied for its role in the synthesis of Lycopodium alkaloids, which are known for their insecticidal and fungicidal properties. These alkaloids, derived from plants traditionally used in medicine, could provide a natural alternative to synthetic pesticides, contributing to sustainable agricultural practices .
Material Science
The compound’s solid physical form at room temperature and stability under an inert atmosphere make it suitable for use in material science research. It can be utilized in the development of new materials with specific optical or electronic properties, potentially contributing to advances in fields like photovoltaics or semiconductors .
Biochemistry
Methyl 3-hydroxypicolinate: is significant in biochemistry for its role in enzymatic studies and metabolic pathway analysis. Its presence in key biochemical reactions can help in understanding enzyme mechanisms and designing inhibitors that can regulate metabolic pathways for therapeutic purposes .
Environmental Science
Environmental science research can benefit from Methyl 3-hydroxypicolinate in the study of biodegradation processes. Its chemical structure allows for investigations into how such compounds break down in the environment, which is crucial for assessing their ecological impact and developing environmentally friendly chemicals .
Analytical Chemistry
In analytical chemistry, Methyl 3-hydroxypicolinate is used as a standard or reagent in various chromatographic and spectroscopic methods. Its well-defined physical and chemical properties enable accurate calibration and help in the quantification of substances in complex mixtures .
Industrial Uses
Industrially, Methyl 3-hydroxypicolinate finds applications in the synthesis of fine chemicals. Its reactivity and stability under various conditions make it a valuable intermediate in the manufacture of a wide range of industrial products, including dyes, resins, and pharmaceuticals .
Safety and Regulatory Research
Lastly, Methyl 3-hydroxypicolinate is subject to safety and regulatory research. Understanding its toxicological profile and environmental risks is essential for compliance with global chemical safety regulations, ensuring that its applications are safe for both human health and the environment .
Safety and Hazards
Methyl 3-hydroxypicolinate has several safety warnings associated with it. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may be harmful if inhaled .
properties
IUPAC Name |
methyl 3-hydroxypyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKUZDJUGIOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356068 | |
Record name | methyl 3-hydroxypicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62733-99-7 | |
Record name | methyl 3-hydroxypicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Hydroxy-2-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does methyl 3-hydroxypicolinate play in the synthesis of 5-azaflavones?
A1: Methyl 3-hydroxypicolinate serves as a crucial starting material in the synthesis of 5-azaflavones []. The process involves a Claisen condensation reaction where methyl 3-hydroxypicolinate reacts with various aromatic or heterocyclic methyl ketones in the presence of sodium hydride (NaH) as a base. This reaction forms the corresponding β-diketone intermediates. These intermediates then undergo cyclization in boiling formic acid (HCOOH) to yield the desired 5-azaflavone derivatives [].
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